molecular formula C10H17BrO B15259314 3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran

3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran

Cat. No.: B15259314
M. Wt: 233.14 g/mol
InChI Key: WBXJXAIEZZEYKE-UHFFFAOYSA-N
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Description

3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran is a synthetic organic compound that belongs to the class of bromomethylated derivatives. This compound is characterized by the presence of a bromomethyl group attached to a benzofuran ring, which is further substituted with a methyl group. The octahydro-1-benzofuran structure indicates that the benzofuran ring is fully saturated, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran can be achieved through several methods. One common approach involves the bromomethylation of a suitable precursor. For instance, the reaction of a benzofuran derivative with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) can yield the desired bromomethylated product . This method is advantageous as it minimizes the generation of highly toxic byproducts.

Another method involves the use of dibromomethane in basic media, such as potassium carbonate (K2CO3), to achieve bromomethylation . This approach can be particularly useful for generating bromomethylated thiol derivatives, which can then be further functionalized.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromomethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) can be used under mild conditions to achieve substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.

Scientific Research Applications

3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran involves its ability to undergo nucleophilic substitution reactions, which can modify its structure and introduce new functional groups. This reactivity is primarily due to the presence of the bromomethyl group, which is highly electrophilic and can readily react with nucleophiles.

At the molecular level, the compound can interact with various biological targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran is unique due to its fully saturated benzofuran ring, which imparts distinct chemical and physical properties. This structural feature makes it a versatile intermediate in organic synthesis and enhances its reactivity in various chemical reactions.

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

3a-(bromomethyl)-2-methyl-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran

InChI

InChI=1S/C10H17BrO/c1-8-6-10(7-11)5-3-2-4-9(10)12-8/h8-9H,2-7H2,1H3

InChI Key

WBXJXAIEZZEYKE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCCC2O1)CBr

Origin of Product

United States

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